molecular formula C20H17NO5 B3061189 Berberine deriv jci 2218 CAS No. 62595-72-6

Berberine deriv jci 2218

Cat. No.: B3061189
CAS No.: 62595-72-6
M. Wt: 351.4 g/mol
InChI Key: WPQJUYMGQNBENF-UHFFFAOYSA-N
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Description

Berberine deriv jci 2218, also known as berberinephenolbetaine, is a derivative of berberine, an isoquinoline alkaloid. Berberine is naturally found in several plants, including Coptis chinensis and Berberis species. This compound has garnered attention due to its potential therapeutic properties, including antimicrobial, anti-inflammatory, and metabolic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of berberine deriv jci 2218 involves the modification of the berberine moleculeFor instance, the synthesis of 9-substituted berberine derivatives can be achieved using microwave irradiation, which accelerates the reaction rate and enhances the yield . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product with desired specifications .

Chemical Reactions Analysis

Types of Reactions

Berberine deriv jci 2218 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal product formation.

Major Products Formed

The major products formed from these reactions include oxyberberine, various alkylated and arylated derivatives, and other modified berberine compounds with potentially enhanced therapeutic properties .

Mechanism of Action

The mechanism of action of berberine deriv jci 2218 involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Berberine deriv jci 2218 can be compared with other berberine derivatives, such as:

The uniqueness of this compound lies in its specific modifications, which enhance its therapeutic potential and bioavailability compared to other derivatives.

Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-21-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-23-15-4-3-12-14(20(15)24-2)9-21-6-5-11-7-16-17(26-10-25-16)8-13(11)18(21)19(12)22/h3-4,7-9H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQJUYMGQNBENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C4=CC5=C(C=C4CC3)OCO5)C(=C2C=C1)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434344
Record name AGN-PC-0MXEL7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62595-72-6
Record name BERBERINE DERIV JCI 2218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AGN-PC-0MXEL7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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